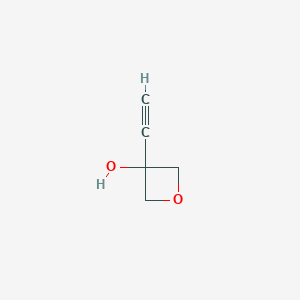

3-Ethynyloxetan-3-ol

Beschreibung

Overview of Oxetane (B1205548) Ring Systems in Organic Chemistry

Oxetanes are four-membered heterocyclic ethers that possess a significant amount of ring strain, estimated to be around 106 kJ/mol. vulcanchem.commdpi.com This inherent strain makes them susceptible to ring-opening reactions, a property that is frequently exploited in organic synthesis to introduce 1,3-difunctionalized motifs. sioc-journal.cnacs.org Despite their reactivity, oxetanes are generally stable under alkaline and weakly acidic conditions, allowing for their incorporation early in a synthetic route. utexas.edu

The oxetane ring is a valuable structural motif in medicinal chemistry. mdpi.com It can act as a hydrogen bond acceptor due to the exposed lone pairs of the oxygen atom, a feature enhanced by the strained C-O-C bond angle. mdpi.com In fact, oxetanes have been shown to form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl groups in this regard. mdpi.com The incorporation of an oxetane ring into a molecule can influence its physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability. mdpi.com This has led to the inclusion of the oxetane moiety in several marketed drugs, including the chemotherapy agent Taxol. mdpi.com

Significance of Ethynyl (B1212043) Functionality in Chemical Synthesis

The ethynyl group, a terminal alkyne, is a versatile functional group in chemical synthesis. Its linear geometry and the sp-hybridized carbons provide a rigid scaffold for molecular construction. The terminal C-H bond is weakly acidic and can be deprotonated to form a potent nucleophile, an acetylide, which can participate in a variety of carbon-carbon bond-forming reactions.

Furthermore, the ethynyl group is a key participant in a class of highly efficient and reliable reactions known as "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ontosight.aichemrxiv.org This reaction allows for the facile formation of 1,2,3-triazoles, which are stable, aromatic linkers used in bioconjugation, drug discovery, and materials science. ontosight.aichemrxiv.org The ethynyl group can also undergo a range of other transformations, including hydrosilylation, Sonogashira coupling, and various cycloaddition reactions, further highlighting its synthetic utility. ontosight.aiacs.org

Contextualizing 3-Ethynyloxetan-3-ol as a Unique Building Block

This compound combines the distinct chemical properties of both the oxetane ring and the ethynyl group into a single, compact molecule. bldpharm.comambeed.com This unique combination allows it to serve as a bifunctional building block, offering multiple avenues for synthetic elaboration. molaid.com The tertiary alcohol at the 3-position adds another layer of functionality, providing a site for further chemical modification.

The presence of these three functional groups—the strained ether, the terminal alkyne, and the tertiary alcohol—in a small, well-defined structure makes this compound a valuable tool for the rapid generation of molecular complexity. It can be used to introduce the oxetane motif into larger molecules, potentially improving their pharmacological properties, while the ethynyl group provides a handle for subsequent "click" reactions or other alkyne-based transformations. google.com The strategic placement of these functionalities allows for orthogonal reaction sequences, where each group can be addressed selectively without interfering with the others.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| CAS Number | 1352492-38-6 |

| Appearance | Solid or liquid |

| Solubility | Soluble in organic solvents |

This data is compiled from multiple sources. matrixscientific.comlookchem.comcymitquimica.commyskinrecipes.comclearsynth.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethynyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKFNBYHNNAJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315227 | |

| Record name | 3-Ethynyl-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352492-38-6 | |

| Record name | 3-Ethynyl-3-oxetanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352492-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyloxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynyloxetan 3 Ol and Its Precursors

Strategies for Oxetane (B1205548) Ring Formation

The inherent ring strain of the four-membered oxetane ring presents a significant synthetic challenge. chemdad.com Consequently, the formation of this heterocyclic system often requires specific strategies that facilitate the kinetically challenging cyclization.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of oxetane synthesis. These methods typically involve the formation of a carbon-oxygen bond within a suitably functionalized acyclic precursor. acs.org

A practical and efficient route to oxetane precursors begins with commercially available epoxy chloropropane. atlantis-press.comresearchgate.net This method involves a series of transformations to build the necessary functionality for the subsequent ring closure.

A representative synthesis is outlined below:

Ring-opening of Epoxide: Epoxy chloropropane undergoes a ring-opening reaction with acetic acid, catalyzed by anhydrous iron(III) chloride, to produce an acetate-containing chlorohydrin intermediate. atlantis-press.comresearchgate.net

Protection of the Hydroxyl Group: The secondary alcohol is protected, for instance, by reacting it with ethyl vinyl ether in the presence of a weak acid like p-toluenesulfonic acid (p-TsOH). researchgate.net

Hydrolysis and Intramolecular Cyclization: The crude protected intermediate is then subjected to hydrolysis and cyclization under basic conditions, such as aqueous sodium hydroxide (B78521) at elevated temperatures, to form the oxetane ring. researchgate.net

This approach leverages readily available starting materials to construct the oxetane core. atlantis-press.com

The use of 1,3-diols as precursors is a well-established method for synthesizing oxetanes through an intramolecular Williamson etherification. acs.orgmdpi.com This strategy relies on the conversion of one of the hydroxyl groups into a good leaving group, followed by base-mediated ring closure.

Key steps in this approach include:

Monotosylation: Selective tosylation of the primary hydroxyl group in a 1,3-diol creates a tosylate, an excellent leaving group. acs.orgthieme-connect.de

Cyclization: Treatment with a strong base, such as butyllithium (B86547) or sodium hydride, facilitates an intramolecular SN2 reaction, where the remaining hydroxyl group displaces the tosylate to form the oxetane ring. acs.orgthieme-connect.de

This method has been successfully applied to synthesize a variety of 3,3-disubstituted oxetanes. acs.orgresearchgate.net However, a potential side reaction is the Grob fragmentation, an elimination reaction that can compete with the desired cyclization, particularly with certain substitution patterns. acs.orgmdpi.com

Table 1: Comparison of Bases Used in Diol Cyclization for Oxetane Synthesis

| Base | Substrate Type | Typical Yields | Reference |

| Sodium Hydride (NaH) | 1,3-diols | Moderate to good | acs.org |

| Butyllithium (BuLi) | Monotosylated 1,3-diols | 59-87% | acs.orgthieme-connect.de |

| Potassium t-butoxide | Mono-p-bromobenzenesulfonates of 1,3-diols | Varies | researchgate.net |

Various ring-closure reactions beyond the classical Williamson etherification are employed for oxetane synthesis. One notable method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. nih.govorganic-chemistry.org This reaction can form oxetanes with high diastereoselectivity. organic-chemistry.org

Another approach involves the ring contraction of γ-lactones. α-Triflates of γ-lactones, when treated with potassium carbonate in methanol, can undergo a ring contraction to yield oxetane-2-carboxylates. chimia.ch

Via Diol Intermediates

Gold-Catalyzed Oxidative Cyclization of Propargyl Alcohols

A modern and efficient method for synthesizing oxetan-3-ones, key precursors to 3-ethynyloxetan-3-ol, is the gold-catalyzed oxidative cyclization of propargylic alcohols. atlantis-press.comresearchgate.net This reaction proceeds through the formation of a gold carbene intermediate. researchgate.net Gold(I) catalysts are particularly effective in this transformation. researchgate.net This method offers a direct route to the oxetan-3-one core, which can then be functionalized. atlantis-press.comresearchgate.net The reaction is compatible with a range of functional groups on the propargylic alcohol. researchgate.net

Introduction of the Ethynyl (B1212043) Group

Once the oxetane ring, specifically in the form of oxetan-3-one, is synthesized, the final step is the introduction of the ethynyl moiety. This is typically achieved through the nucleophilic addition of an acetylide to the ketone carbonyl group. vulcanchem.comgoogle.com

A common and effective reagent for this transformation is lithium acetylide, often used as a complex with ethylenediamine. chemdad.comsigmaaldrich.comdv-expert.org The reaction involves the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon of oxetan-3-one. This process, known as ethynylation, directly yields the target molecule, this compound. google.com

The reaction can be summarized as follows:

Formation of Acetylide: A strong base is used to deprotonate a source of acetylene (B1199291), such as acetylene gas or a protected acetylene derivative.

Nucleophilic Addition: The resulting acetylide anion adds to the carbonyl group of oxetan-3-one.

Workup: An aqueous workup protonates the resulting alkoxide to give the final tertiary alcohol product. scispace.com

Alternatively, ethynylmagnesium bromide or chloride can also be employed for the 1,2-addition to oxetan-3-one, affording the desired product in high yield. scispace.com

Table 2: Reagents for Ethynylation of Oxetan-3-one

| Reagent | Description | Reference |

| Lithium acetylide-ethylenediamine complex | A stable and commercially available source of lithium acetylide. | chemdad.comsigmaaldrich.comdv-expert.org |

| Ethynylmagnesium bromide | A Grignard reagent that readily adds to ketones. | scispace.com |

| Trimethylsilyl (B98337) acetylide with a strong base | Generates a protected acetylide for nucleophilic addition. | vulcanchem.com |

Acetylene and Trimethylsilylacetylene (B32187) Addition to Oxetan-3-one

The addition of acetylenic nucleophiles to oxetan-3-one is a direct and common method for synthesizing this compound and its silyl-protected analogue. The reaction involves the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon of oxetan-3-one.

A general approach involves reacting oxetan-3-one with a pre-formed trimethylsilyl acetylide. vulcanchem.com This acetylide is typically generated from trimethylsilylacetylene and a strong base. The reaction proceeds via nucleophilic addition to the carbonyl group.

In a specific example, ethynylmagnesium chloride is reacted with oxetan-3-one at low temperatures, such as -78°C, in a solvent like tetrahydrofuran (B95107) (THF). googleapis.com To prevent the subsequent reaction of the resulting alcohol, a protecting group like trimethylsilyl chloride (TMS-Cl) is often added in the same pot to yield ((3-ethynyloxetan-3-yl)oxy)trimethylsilane. googleapis.com This protected intermediate can then be deprotected to give this compound.

The reaction can be summarized as follows:

| Reactants | Reagents | Conditions | Product |

| Oxetan-3-one, Ethynylmagnesium chloride | Trimethylsilyl chloride (TMS-Cl) | THF, -78°C | ((3-Ethynyloxetan-3-yl)oxy)trimethylsilane googleapis.com |

Ethynylmagnesium Bromide Addition to Cyclobutanone (B123998) and Cyclopentanone (B42830)

While not a direct synthesis of this compound, the addition of ethynylmagnesium bromide to cyclic ketones like cyclobutanone and cyclopentanone is an important related reaction that demonstrates the utility of ethynyl Grignard reagents in creating tertiary propargyl alcohols. These reactions are analogous to the synthesis of this compound from oxetan-3-one.

For instance, ethynylmagnesium bromide can be added to a solution of cyclobutanone in an anhydrous solvent like THF at 0°C. rsc.orgsci-hub.se The reaction is typically stirred for a couple of hours and then quenched with water to yield 1-ethynylcyclobutanol. rsc.org This method has been shown to be effective for a variety of substituted cyclobutanones, leading to the formation of a new quaternary stereocenter with good yields. sci-hub.senih.gov

A similar procedure is applicable to cyclopentanone, where its reaction with ethynylmagnesium bromide yields the corresponding 1-ethynylcyclopentanol.

The general reaction scheme for cyclobutanone is as follows:

| Reactants | Reagents/Solvent | Conditions | Product |

| Cyclobutanone, Ethynylmagnesium bromide | THF | 0°C, 2 hours | 1-Ethynylcyclobutanol rsc.orgsci-hub.se |

Specific Synthetic Protocols for this compound

Reactions Involving Oxetan-3-one and Alkynes

The direct addition of alkynes to oxetan-3-one is a primary route to this compound. A specific protocol involves the use of ethynylmagnesium chloride in THF. To a solution of ethynylmagnesium chloride in THF at -78°C, oxetan-3-one is added dropwise. googleapis.com To protect the newly formed hydroxyl group, trimethylsilyl chloride is subsequently added, and the reaction mixture is stirred at low temperature before being worked up. googleapis.com This process yields the silyl-protected this compound.

Another approach involves the use of other organometallic reagents. For example, isopropenylmagnesium bromide has been reacted with oxetan-3-one in THF at -78°C, which after warming to room temperature, yields 3-isopropenyloxetan-3-ol. This demonstrates the versatility of Grignard reagents in additions to oxetan-3-one.

Preparation from Advanced Intermediates in Multi-step Syntheses

In the context of multi-step syntheses, this compound can be prepared and used as an intermediate for more complex molecules. For example, in the synthesis of certain pharmaceutical compounds, this compound was used as a key building block. google.com

A multi-step synthesis might involve the initial formation of a more complex molecule containing an oxetane ring, which is then functionalized. For instance, a patented synthesis describes the reaction of 6-iodo-4-((3-((trimethylsilyl)oxy)oxetan-3-yl)ethynyl)pyridazin-3-amine, an advanced intermediate, which upon deprotection would yield a derivative of this compound. googleapis.com These multi-step sequences highlight the importance of this compound as a reactive intermediate in the construction of larger, biologically active molecules. chemistrydocs.comsathyabama.ac.in

Chemical Reactivity and Derivatization of 3 Ethynyloxetan 3 Ol

Reactions of the Ethynyl (B1212043) Moiety

The terminal alkyne is a highly reactive functional group, enabling a variety of carbon-carbon bond-forming reactions. This functionality is central to many of the applications of 3-Ethynyloxetan-3-ol.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. sigmaaldrich.comnih.gov This reaction is known for its reliability and biocompatibility, often proceeding in aqueous solutions. tcichemicals.comresearchgate.net

The terminal ethynyl group of this compound makes it an ideal substrate for CuAAC reactions. It can be "clicked" onto molecules containing an azide group to synthesize more complex structures. For instance, in the synthesis of carbocyclic prolinamide derivatives, this compound has been used in a click reaction with an azide-containing pyrrolidine (B122466) core. google.com The reaction, typically catalyzed by copper sulfate (B86663) and a reducing agent like L-ascorbic acid, proceeds efficiently to link the oxetane (B1205548) moiety to the core structure via a stable triazole bridge. google.com These reactions are foundational in creating large compound libraries for drug discovery and for bioconjugation, where molecules are linked to biological systems. tcichemicals.comnih.govpcbiochemres.com

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

| Click Chemistry (CuAAC) | This compound, Azide-functionalized pyrrolidine | CuSO₄, L-ascorbic acid, tBuOH:H₂O | 1,2,3-Triazole-linked conjugate | google.com |

Crosslinking is the process of chemically joining two or more polymer chains or other molecules by covalent bonds to form a network structure. thermofisher.com Crosslinking agents are molecules with at least two reactive functional groups that can form these bonds. thermofisher.com The bifunctional nature of this compound, possessing both an alkyne and a reactive oxetane ring, suggests its potential as a crosslinking agent. The ethynyl group can participate in reactions like polymerization or click reactions to connect molecular chains, while the strained oxetane ring could potentially be opened under certain conditions to form another linkage. This dual reactivity could be exploited to create hydrogels or other crosslinked polymer networks. researchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used in various biomedical applications. researchgate.netmdpi.com

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org It is widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of various functional groups. wikipedia.orgbeilstein-journals.org

This compound is an effective coupling partner in Sonogashira reactions. It has been used to synthesize inhibitors of lactate (B86563) dehydrogenase (LDH), a therapeutic target in cancer metabolism. unm.edu In one example, this compound was coupled with a halogenated pyrazole-thiazole intermediate using a palladium catalyst to furnish the target molecule. unm.edu Similarly, it has been coupled with 4-chloro-3-iodopyridin-2-amine (B1370409) in the presence of a palladium catalyst and copper(I) iodide to produce 3-((2-amino-4-chloropyridin-3-yl)ethynyl)oxetan-3-ol. googleapis.com

| Reaction Type | Aryl/Vinyl Halide | Alkyne | Key Reagents/Catalysts | Product | Reference |

| Sonogashira Coupling | Halogenated pyrazole-thiazole intermediate | This compound | Palladium catalyst, Base | LDH Inhibitor precursor | unm.edu |

| Sonogashira Coupling | 4-chloro-3-iodopyridin-2-amine | This compound | Pd-catalyst, CuI, Base | 3-((2-amino-4-chloropyridin-3-yl)ethynyl)oxetan-3-ol | googleapis.com |

Halogenation is a chemical reaction that involves the introduction of one or more halogens into a compound. libretexts.org The ethynyl group of an alkyne can undergo halogenation, though the specific reaction of this compound is not widely detailed in the provided context. Generally, terminal alkynes can react with halogenating agents. For example, 2-trifluoromethylindole has been successfully halogenated at the 3-position using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). mdpi.com The reaction of aromatic compounds with halogenating agents like iodine chloride or bromine can also proceed via a radical cation mechanism in specific solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol. rsc.org This general reactivity suggests that the ethynyl group of this compound could be functionalized through halogenation, creating intermediates for further synthetic transformations.

Sonogashira Coupling Reactions

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group on the oxetane ring offers another site for chemical modification, primarily through derivatization or oxidation, although the latter is challenging. libretexts.orgresearchgate.net

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the oxidation of tertiary alcohols, such as the one in this compound, is not straightforward and typically requires harsh conditions that can lead to cleavage of carbon-carbon bonds. Standard oxidation conditions used for primary or secondary alcohols, such as those employing Dess-Martin periodinane (DMP) or Swern oxidation, are generally ineffective for tertiary alcohols. google.comambeed.com Research into the oxidation of structurally related compounds has highlighted these difficulties. For example, attempts to oxidize a protected 1,3-dioxolane (B20135) derivative bearing a tertiary hydroxyl group showed no signs of oxidation, with cleavage of a protecting group being observed instead in some cases. While certain strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize some oxetane-containing molecules, the reaction is not always selective. The derivatization of hydroxyl groups is often a more viable strategy for modifying such molecules. researchgate.netnih.govrsc.org

Derivatization to Esters and Other Functional Groups

The tertiary hydroxyl group of this compound serves as a key site for synthetic modification, allowing for its conversion into a variety of other functional groups, most notably esters. libretexts.orgwikipedia.org

The formation of esters from alcohols is a fundamental transformation in organic synthesis. chemguide.co.uk This can be achieved by reacting this compound with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. scribd.comrsc.org This process, known as Fischer esterification, is a reversible reaction. chemguide.co.uk Alternatively, for a more rapid and irreversible reaction, acyl chlorides or acid anhydrides can be used. chemguide.co.ukyoutube.com The reaction with an acyl chloride is typically vigorous and produces hydrogen chloride as a byproduct. chemguide.co.uk

The conversion of the hydroxyl group is not limited to esters. General organic synthesis principles allow for its derivatization into other functional groups, such as ethers or silyl (B83357) ethers, by reacting it with appropriate electrophiles under suitable conditions. wikipedia.orgthermofisher.com

Table 1: Examples of Esterification Reactions of this compound

| Reactant | Reagent Type | Product |

|---|---|---|

| Ethanoic acid (Acetic acid) | Carboxylic Acid | 3-Ethynyloxetan-3-yl acetate |

| Ethanoyl chloride (Acetyl chloride) | Acyl Chloride | 3-Ethynyloxetan-3-yl acetate |

| Benzoic acid | Carboxylic Acid | 3-Ethynyloxetan-3-yl benzoate |

| Benzoyl chloride | Acyl Chloride | 3-Ethynyloxetan-3-yl benzoate |

Reactions of the Oxetane Ring System

The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), which is a driving force for its reactivity, particularly in ring-opening reactions. nih.govethz.ch This makes the oxetane moiety susceptible to attack under various conditions, a property that is extensively utilized in synthetic chemistry. utexas.eduresearchgate.net While stable under alkaline conditions compared to epoxides, the oxetane ring readily opens in the presence of acids. ethz.ch

Ring-Opening Reactions and Mechanisms

The cleavage of the oxetane ring is one of its most important chemical transformations. These reactions can proceed through different mechanisms, primarily analogous to Sₙ1 and Sₙ2 pathways, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the reaction is initiated by the protonation of the ring's oxygen atom, which makes it a better leaving group. masterorganicchemistry.commsu.edu This is followed by a nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the oxetane. For a 3-substituted oxetane like the title compound, the attack can occur at either C2 or C4. The transition state has significant carbocation character, favoring attack at the more substituted carbon atom if one of the carbons adjacent to the oxygen is substituted. masterorganicchemistry.commagtech.com.cn

Under neutral or basic conditions, strong nucleophiles can directly attack one of the ring carbons, forcing the ring to open in a classic Sₙ2 mechanism. libretexts.orgmagtech.com.cn This attack typically occurs at the less sterically hindered carbon atom. magtech.com.cn

Table 2: General Ring-Opening Reaction Mechanisms

| Condition | Mechanism Type | Key Steps | Regioselectivity |

|---|---|---|---|

| Acid-Catalyzed (e.g., H₃O⁺) | Sₙ1-like | 1. Protonation of oxetane oxygen. 2. Nucleophilic attack on a ring carbon. | Attack often occurs at the more substituted carbon due to carbocation stability. masterorganicchemistry.commagtech.com.cn |

| Base-Catalyzed/Neutral (e.g., OH⁻, RO⁻) | Sₙ2 | 1. Direct nucleophilic attack on a ring carbon. 2. Cleavage of C-O bond. | Attack occurs at the less sterically hindered carbon. libretexts.orgmagtech.com.cn |

Nucleophilic Substitution Reactions

Nucleophilic substitution is the fundamental process through which the oxetane ring opens. wikipedia.orgsolubilityofthings.com A wide array of nucleophiles can be employed to open the ring, leading to the formation of 1,3-difunctionalized compounds. researchgate.netmagtech.com.cn

In these reactions, an electron-rich nucleophile attacks one of the electrophilic carbon atoms adjacent to the ring oxygen. wikipedia.org The reaction with strong nucleophiles, such as organolithium reagents or Grignard reagents, proceeds via an Sₙ2 mechanism. libretexts.orgmagtech.com.cn This pathway involves a backside attack on the carbon atom, leading to an inversion of stereochemistry if the carbon is a chiral center. solubilityofthings.com The nucleophile attacks the less substituted carbon atom due to steric hindrance. magtech.com.cn Weaker nucleophiles generally require acid catalysis to facilitate the ring opening. magtech.com.cnlibretexts.org

Acid-Catalyzed Transformations

Acid catalysis provides a powerful method for activating the oxetane ring towards transformations. ethz.ch Both Brønsted and Lewis acids can be used to promote these reactions. nih.govchemrxiv.org The reaction begins with the protonation or coordination of the acid to the oxetane oxygen atom. masterorganicchemistry.com This step enhances the electrophilicity of the ring carbons and makes the hydroxyl group a much better leaving group (as water). msu.edu

Following activation, even weak nucleophiles such as water, alcohols, or halides can open the ring. masterorganicchemistry.commagtech.com.cn An important characteristic of acid-catalyzed ring-opening is its regioselectivity. The reaction often proceeds through a transition state with considerable Sₙ1 character. solubilityofthings.com This means the positive charge is better stabilized at a more substituted carbon atom, which then becomes the preferred site of nucleophilic attack. masterorganicchemistry.com For instance, Brønsted acids like triflimide (Tf₂NH) have been shown to catalyze the reaction of 3-aryloxetan-3-ols with diols, where an oxetane carbocation is proposed as a key intermediate. nih.gov Similarly, Lewis acids such as In(OTf)₃ and FeCl₃ can catalyze intramolecular ring-opening reactions or carbonyl-olefin metathesis transformations. nih.govchemrxiv.org

Table 3: Examples of Acid-Catalyzed Oxetane Transformations

| Acid Type | Example Catalyst | Transformation Type | Mechanism Highlight |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, Tf₂NH | Hydrolysis, Alcoholysis, Dioxane synthesis | Protonation of ring oxygen followed by nucleophilic attack. nih.govethz.ch |

| Lewis Acid | In(OTf)₃, FeCl₃, TiCl₄ | Friedel-Crafts-type reactions, Indoline synthesis, Reductions | Coordination to ring oxygen, formation of carbocation-like intermediate. nih.govchemrxiv.orgpurdue.edu |

Applications of 3 Ethynyloxetan 3 Ol As a Synthetic Intermediate and Building Block

Role in Complex Molecule Synthesis

The strained four-membered oxetane (B1205548) ring of 3-ethynyloxetan-3-ol, coupled with its terminal alkyne, provides a reactive handle for various chemical transformations. vulcanchem.com This dual functionality enables its use in constructing intricate molecular frameworks that might otherwise be challenging to access. rsc.org Synthetic strategies often leverage the reactivity of the alkyne in coupling reactions and the oxetane as a stable, yet modifiable, polar scaffold.

Integration into Heterocyclic Scaffolds

The unique structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. d-nb.info Its ability to participate in cycloaddition reactions and act as a building block for larger ring systems is a key aspect of its utility. semanticscholar.org

Pyrrolo[1,2-c]imidazol-3-one Derivatives

In the synthesis of antibacterial agents, this compound can be envisioned as a precursor to substituents on the pyrrolo[1,2-c]imidazol-3-one core. For instance, derivatives of this scaffold have been developed as potent antibacterial agents, particularly against Gram-negative bacteria. google.com The oxetane moiety can be incorporated to enhance properties such as solubility and metabolic stability.

Prolinamide Derivatives

This compound has been utilized in the synthesis of carbocyclic prolinamide derivatives. google.comgoogle.com These compounds are investigated for their potential in treating age-related macular degeneration (AMD) and other eye diseases by inhibiting High-Temperature Requirement A Serine Peptidase 1 (HTRA1). google.com The synthesis involves creating 3,4-disubstituted proline analogs where the oxetane moiety can be introduced. google.comgoogle.com

Pyrazole-Based Lactate (B86563) Dehydrogenase Inhibitors

This compound is a key intermediate in the development of pyrazole-based inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in the metabolic plasticity of cancer cells. unm.edunih.govresearchgate.net The synthesis of these inhibitors involves a Sonogashira coupling reaction between an advanced 3-bromo aryl intermediate and this compound. unm.edunih.gov This is followed by hydrolysis to yield the final inhibitor compounds. unm.edunih.gov The resulting molecules, such as NCATS-SM1440 and NCATS-SM1441, have shown promise as first-in-class inhibitors that demonstrate LDH inhibition in vivo. researchgate.net

Table 1: Synthesis of Pyrazole-Based LDH Inhibitors

| Intermediate | Coupling Partner | Reaction Type | Resulting Compound Class | Reference |

|---|

Pyridyl and Related Heterocycles

The synthesis of substituted pyridines and related nitrogen-containing heterocycles can be achieved through various methods, including cycloaddition and condensation reactions. ijpsonline.comorganic-chemistry.org The terminal alkyne of this compound makes it a suitable partner in such synthetic strategies, allowing for the introduction of the oxetane motif into the final heterocyclic structure. youtube.com

Use in the Synthesis of Bioactive Compounds

The application of this compound extends to the synthesis of a range of bioactive compounds. enamine.net Its incorporation can influence the pharmacological properties of the final molecule.

For example, it is used in creating prolinamide derivatives that act as inhibitors of HTRA1, which are under investigation for treating conditions like age-related macular degeneration. google.com Furthermore, its role in forming pyrazole-based lactate dehydrogenase inhibitors highlights its importance in developing potential cancer therapeutics. nih.govmdpi.comnih.gov

Antiretroviral Agents

The development of novel antiretroviral agents is crucial in combating viral infections, particularly those caused by Human Immunodeficiency Virus (HIV). The HIV-1 reverse transcriptase (RT) is a key enzyme in the viral life cycle and a validated target for antiretroviral drugs. nih.gov Dual inhibitors, which can target both the RNA-dependent DNA polymerase (RDDP) and the ribonuclease H (RNase H) activities of the RT, are of significant interest as they may offer advantages against drug-resistant viral strains. nih.gov

Research into new scaffolds for HIV-1 RT inhibitors has led to the exploration of heteroarylcarbothioamide derivatives. nih.gov Within this context, this compound can be utilized as a key intermediate. For instance, its terminal alkyne can undergo Sonogashira coupling reactions. This strategy is employed in the synthesis of various pyrazole-based inhibitors. nih.gov While direct synthesis examples starting from this compound for marketed antiretrovirals are not prominently documented in public literature, its structural motifs are present in investigational compounds. The oxetane ring is a desirable feature in modern medicinal chemistry for its ability to act as a metabolically stable polar group, and the alkyne allows for its incorporation into larger, more complex molecules targeting viral enzymes. google.com

Lactate Dehydrogenase (LDH) Inhibitors

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. medchemexpress.com The human isoform, LDHA, is upregulated in many cancer types and is associated with the Warburg effect, where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen. nih.govmedchemexpress.com Inhibition of LDHA is therefore considered a promising strategy for cancer therapy. mdpi.com Furthermore, LDHA plays a role in oxalate (B1200264) production, making it a target for treating primary hyperoxaluria, a rare genetic disease.

This compound serves as a building block for the synthesis of potent LDH inhibitors. The oxetane moiety can be incorporated to improve the pharmacological properties of the inhibitor. The alkyne functionality allows for the construction of more complex molecules through coupling reactions. For example, pyrazole-based LDH inhibitors have been developed where the core structure is assembled using intermediates derived from reactions involving terminal alkynes. nih.gov

The general approach involves using the alkyne of an oxetane-containing molecule to connect to an aryl or heteroaryl bromide via Sonogashira coupling, leading to the final inhibitor structure. nih.gov The resulting compounds have shown potent inhibition of LDHA.

Table 1: Examples of LDH Inhibitor Scaffolds and their Activity (Data below is representative of inhibitor classes where oxetane-containing building blocks like this compound could be incorporated)

| Inhibitor Class | Target | IC50 / Ki | Reference |

| Pyrazole-based inhibitors | LDHA/LDHB | IC50: 27-32 nM | medchemexpress.com |

| Galloflavin | LDHA / LDHB | Ki: 5.46 µM / 15.1 µM | rndsystems.com |

| 2,8-dioxabicyclo[3.3.1]nonane derivatives | hLDHA | IC50: 8.7–26.7 µM | |

| Oxamic acid | LDH-A | - | medchemexpress.com |

Galectin-3 Inhibitors

Galectin-3 (Gal-3) is a β-galactoside-binding lectin involved in a wide range of biological processes, including inflammation, fibrosis, cell adhesion, and tumor progression. mdpi.commdpi.com Elevated levels of Gal-3 are associated with various diseases, including heart failure, organ fibrosis (liver, kidney), and cancer. mdpi.comnih.gov Consequently, inhibiting Gal-3 has emerged as an attractive therapeutic strategy. mdpi.compatsnap.com

Galectin-3 inhibitors often feature moieties that can interact with the carbohydrate recognition domain (CRD) of the protein. mdpi.com The development of small-molecule inhibitors is an active area of research. While natural carbohydrate-based inhibitors like modified citrus pectin (B1162225) (MCP) exist, synthetic small molecules offer potential for improved potency and pharmacokinetic properties. mdpi.comnih.gov

The oxetane unit, provided by intermediates like this compound, is a valuable component in the design of such inhibitors. Its polarity and ability to form hydrogen bonds can mimic the interactions of sugar hydroxyl groups within the Gal-3 binding pocket, while its compact and rigid structure can confer favorable metabolic stability. The ethynyl (B1212043) group acts as a versatile chemical handle to link the oxetane pharmacophore to other fragments that can occupy adjacent binding sites, leading to potent and selective inhibitors. For instance, the alkyne can be used in click chemistry to attach the oxetane to a core scaffold, a common strategy in modern drug discovery.

Antiviral Agents

Beyond its use in antiretrovirals for HIV, this compound is a building block for broad-spectrum antiviral agents targeting other viral pathogens. researchgate.net RNA viruses such as respiratory syncytial virus (RSV) and coronaviruses (e.g., SARS-CoV-2) represent significant global health threats, and there is a continuous need for new effective treatments. researchgate.netfrontiersin.org

The synthesis of 3-alkynyl-5-aryl-7-aza-indoles (pyrrolo[2,3-b]pyridines) has been explored as a promising chemotype for developing broad-spectrum antivirals. researchgate.netfrontiersin.org In these synthetic campaigns, this compound can be used as the alkyne component in Sonogashira cross-coupling reactions with a halogenated pyrrolo[2,3-b]pyridine core. Subsequent modifications can be made to further diversify the structure. researchgate.net The oxetane moiety is introduced to enhance the drug-like properties of the final compounds, which have demonstrated activity against various viruses in the low micromolar range. frontiersin.org

Table 2: Antiviral Activity of a Representative Pyrrolo[2,3-b]pyridine Derivative (This table illustrates the potential of scaffolds that can be synthesized using this compound or similar alkynes)

| Compound Derivative | Target Virus | EC50 | CC50 | Selectivity Index (SI) | Reference |

| 2,5-dimethoxyphenyl derivative | RSV | 0.55 µM | > 50 µM | > 90 | frontiersin.org |

Functional Monomer in Polymer Chemistry

This compound possesses two distinct functional groups that make it a candidate as a functional monomer in polymer synthesis: the ethynyl group and the oxetane ring. songwon.comnih.gov Functional monomers are molecules that impart specific properties to a polymer or improve its processing. songwon.com

The presence of the strained oxetane ring allows for cationic ring-opening polymerization (CROP). mdpi.com This process involves the opening of the four-membered ring to form a linear polyether backbone. mdpi.comresearchgate.net The polymerization of oxetanes is driven by the release of ring strain (approximately 106-116 kJ/mol). mdpi.comvulcanchem.com The resulting polyethers can have applications in various fields, including as coatings and in biomedical materials.

Furthermore, the ethynyl and hydroxyl groups can participate in other types of polymerization. The alkyne can undergo polymerization reactions, while the hydroxyl group can be used in condensation polymerizations to form polyesters or polyurethanes. aits-tpt.edu.in The bifunctionality of this compound allows for the creation of polymers with pendant functional groups. For example, if polymerization proceeds through ring-opening, the resulting polymer will have repeating units with pendant ethynyl and hydroxyl groups. These groups can then be used for post-polymerization modification, such as attaching other molecules via click chemistry to the alkyne, a technique valuable for creating functional materials, hydrogels, or bioconjugates. vulcanchem.com

Table 3: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Group(s) | Resulting Polymer Type | Potential Application | Reference |

| Cationic Ring-Opening Polymerization (CROP) | Oxetane Ring | Polyether with pendant -OH and -C≡CH groups | Functional materials, coatings | mdpi.comresearchgate.net |

| Addition Polymerization | Ethynyl Group (-C≡CH) | Polyacetylene derivative with pendant oxetane-3-ol groups | Conductive polymers, specialty materials | savemyexams.com |

| Condensation Polymerization | Hydroxyl Group (-OH) | Polyester or Polyurethane (with co-monomer) | Biodegradable polymers, elastomers | aits-tpt.edu.insavemyexams.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of 3-Ethynyloxetan-3-ol by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. sigmaaldrich.comudel.edu

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the oxetane (B1205548) ring typically appear as multiplets due to their complex spin-spin coupling. The hydroxyl proton gives rise to a broad singlet, and the ethynyl (B1212043) proton appears as a sharp singlet.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Oxetane ring protons (-CH₂-) | ~4.80-4.95 | Multiplet (m) | 4H |

| Hydroxyl proton (-OH) | ~2.30-2.50 | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. udel.eduweebly.com The carbon atoms of the oxetane ring, the ethynyl group, and the quaternary carbon bearing the hydroxyl group each resonate at characteristic chemical shifts. weebly.com

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Oxetane ring carbons (-CH₂-) | ~75-85 |

| Quaternary oxetane carbon (C-OH) | ~65-75 |

| Alkynyl carbon (≡C-H) | ~80-90 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. pages.devvscht.cz

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH), alkyne (C≡C), and carbon-oxygen (C-O) bonds.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3600-3200 | Strong, Broad |

| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C stretch | ~2150 | Weak to Medium, Sharp |

The broadness of the O-H stretch is indicative of hydrogen bonding. The sharp peak around 3300 cm⁻¹ is a clear indicator of the terminal alkyne proton.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. stackexchange.com In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion and various fragment ions.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (98.10 g/mol ). bldpharm.com Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 98 | Molecular Ion |

| [M-H]⁺ | 97 | Loss of a hydrogen atom |

| [M-OH]⁺ | 81 | Loss of a hydroxyl radical |

| [M-H₂O]⁺ | 80 | Loss of a water molecule |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification and analysis of this compound, ensuring high purity of the final product.

Flash chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. orgsyn.orgwisc.edu For the purification of this compound, a gradient elution system is often employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). orgsyn.org This allows for the separation of the desired compound from starting materials and byproducts based on their differential adsorption to the silica gel. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of this compound and can also be used for preparative purification. oiv.intaocs.org Both normal-phase and reversed-phase HPLC can be employed. aocs.org

In a typical reversed-phase HPLC analysis, a C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oiv.int Detection is commonly achieved using an ultraviolet (UV) detector, although this compound has a weak chromophore, or a more universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD). The retention time and peak purity are used to confirm the identity and assess the purity of the compound. oiv.int

Flash Chromatography (FC)

X-ray Crystal Structures

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.govwikipedia.orglibretexts.org To obtain the X-ray crystal structure of this compound, a suitable single crystal of the compound must first be grown. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. wikipedia.org

The resulting diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms (excluding hydrogens in many cases) in the crystal lattice can be determined. This provides unambiguous confirmation of the molecular connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystal structure data for this compound is not widely published, the technique remains the gold standard for absolute structure determination. rsc.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, exactly. nih.gov It has become a popular method for theoretical and computational chemists to study solids, surfaces, and molecules. nih.gov DFT calculations for oxetane (B1205548) derivatives are often employed to determine optimized ground-state geometries and the distribution of frontier molecular orbital energy levels. mdpi.comnih.gov

In the context of 3-Ethynyloxetan-3-ol, DFT calculations, likely at a level such as B3LYP/6-31G*, could be utilized to investigate its molecular structure and electronic properties. nih.gov Such calculations would provide data on bond lengths, bond angles, and dihedral angles, revealing the extent of ring strain in the oxetane moiety and the geometry of the ethynyl (B1212043) and hydroxyl substituents.

Furthermore, DFT is used to calculate various energetic properties. For instance, isodesmic reactions can be designed to calculate the gas-phase heats of formation. nih.gov The condensed phase heats of formation can then be estimated using approaches like the Politzer method, which incorporates heats of sublimation. nih.gov The concept of chemical hardness, derived from DFT calculations, can also be used to analyze the reactivity and chemical stability of the molecule. nih.gov

A key aspect of DFT studies on related oxetane derivatives has been the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and spatial distributions of these orbitals are crucial for predicting reactivity. For this compound, the HOMO would likely be associated with the electron-rich ethynyl group, while the LUMO might be centered on the strained oxetane ring, indicating its susceptibility to nucleophilic attack.

Table 1: Representative Data from DFT Calculations on Related Oxetane Derivatives

| Calculated Property | Typical Method | Significance for this compound |

| Optimized Geometry | B3LYP/6-31G* | Predicts bond lengths and angles, quantifying ring strain. |

| Gas-Phase Heat of Formation | Isodesmic Reactions | Provides fundamental thermodynamic data. nih.gov |

| Frontier Orbital Energies (HOMO/LUMO) | DFT | Indicates sites of electrophilic and nucleophilic attack. mdpi.com |

| Strain Energy | Homodesmotic Reactions | Quantifies the inherent instability of the oxetane ring. nih.gov |

Mechanistic Investigations

Computational methods are frequently used to elucidate reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. For reactions involving 3-substituted oxetanes, mechanistic investigations often focus on ring-opening processes, which are driven by the release of ring strain. rsc.orgresearchgate.net

In the case of this compound, a primary area for mechanistic investigation would be its reactions with nucleophiles. The strained four-membered ring is susceptible to nucleophilic attack, leading to ring opening. Computational studies can model the approach of a nucleophile to either of the two methylene (B1212753) carbons of the oxetane ring. By calculating the energies of the transition states for these pathways, the regioselectivity of the reaction can be predicted. For instance, mechanistic studies on the desymmetrization of 3-substituted oxetanes have utilized DFT to confirm the stereochemical preferences observed experimentally. organic-chemistry.org

Another area of interest is the role of the hydroxyl and ethynyl groups in modulating reactivity. The hydroxyl group can act as an internal proton source or a coordinating site for catalysts. The ethynyl group, a versatile functional handle, can participate in a wide array of reactions, including cycloadditions and metal-catalyzed couplings. acs.org A mechanistic investigation could explore, for example, the gold(I)-catalyzed intramolecular addition of the hydroxyl group to the alkyne, a common reaction for alkynols. acs.org DFT calculations would be instrumental in determining the feasibility of such a pathway by locating the relevant transition states and intermediates. acs.org

Mechanistic studies on the ring-opening polymerization of oxetane derivatives have also been conducted using DFT. rsc.org These studies analyze the structural features of the monomer and its protonated form to understand the reaction tendency and subsequent polymerization steps. rsc.org Similar investigations on this compound could provide insights into its potential as a monomer for creating functionalized polyethers.

Prediction of Reaction Pathways

Beyond investigating known reactions, computational chemistry can predict novel reaction pathways. By exploring the potential energy surface of a reacting system, it is possible to identify new, energetically favorable routes to products. rsc.org For this compound, its unique combination of functional groups suggests a rich and complex reactivity profile that is ripe for computational exploration.

One predictable pathway is the acid-catalyzed ring-opening. Computational studies on other 3-substituted oxetanes have shown that the reaction proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack. rsc.org The ethynyl group in this compound adds another layer of complexity. For example, in the presence of certain catalysts, the ethynyl group itself could be activated. Gold(I) catalysts, known for their high π-acidity, can activate alkynes toward nucleophilic attack. acs.org A computational study could compare the activation barriers for nucleophilic attack on the gold-activated alkyne versus the protonated oxetane, thereby predicting the likely course of the reaction under different catalytic conditions.

The strain energy of the oxetane ring is a significant driving force for many of its reactions. nsf.govnih.gov Computational methods can quantify this strain and predict how it influences reactivity. For example, the reaction of 3-substituted oxetanes with nitric acid has been shown to result in ring-opening to form propane-1,3-diol dinitrates. researchgate.net Computational modeling could predict the products of similar reactions for this compound and elucidate the mechanism.

Furthermore, the interaction between the strained ring and the alkyne could lead to unique, concerted reaction pathways. For example, a computational study could investigate the possibility of a [3+2] cycloaddition reaction where the ethynyl group acts as the dipolarophile and the oxetane, upon activation, acts as a 1,3-dipole precursor. The feasibility of such a pathway would be assessed by calculating the activation energy and comparing it to other possible reaction channels. mdpi.com The prediction of reaction pathways through computational analysis allows for the rational design of experiments and the discovery of new synthetic methodologies. rsc.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

The efficient synthesis of 3-Ethynyloxetan-3-ol and its derivatives is paramount to unlocking their full potential. While traditional methods for oxetane (B1205548) synthesis exist, researchers are actively exploring more innovative and efficient pathways.

A plausible and frequently utilized method for the synthesis of 3-substituted oxetan-3-ols involves the alkylation of oxetan-3-one . In the case of this compound, this would involve the reaction of oxetan-3-one with an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide. This nucleophilic addition to the carbonyl group directly furnishes the desired tertiary alcohol. A related approach involves the use of silyl-protected alkynes, such as trimethylsilylacetylene (B32187), which can offer advantages in terms of stability and handling. The reaction of oxetan-3-one with the lithium or magnesium salt of trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group, yields this compound. vulcanchem.com

More recently, gold-catalyzed reactions have shown promise for the synthesis of related oxetane structures. For instance, a one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been developed. mdpi.com This methodology, which proceeds via an α-oxo gold carbene intermediate, provides a practical and efficient route to the oxetan-3-one core, a direct precursor to this compound. mdpi.comacs.org

Another avenue of exploration is the use of cycloaddition reactions to construct the oxetane ring. The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, represents a classical yet powerful method for oxetane synthesis. sioc-journal.cn While not directly applied to this compound in the reviewed literature, the development of new catalytic and stereoselective variants of this reaction could offer a novel disconnection for its synthesis.

| Synthetic Route | Precursors | Key Features | Reference(s) |

| Alkylation of Oxetan-3-one | Oxetan-3-one, Ethynylating agent (e.g., Ethynylmagnesium bromide) | Direct, well-established nucleophilic addition. | vulcanchem.com |

| Silyl-Protected Alkyne Addition | Oxetan-3-one, Trimethylsilylacetylene | Utilizes stable silyl-protected alkyne, requires deprotection step. | vulcanchem.com |

| Gold-Catalyzed Cyclization | Propargylic alcohols | Forms the oxetan-3-one precursor in a single step. | mdpi.comacs.org |

| Cycloaddition (Paternò-Büchi) | Carbonyl compound, Alkenyl partner | Potential for novel synthetic disconnections. | sioc-journal.cn |

Exploration of New Reactivity Profiles

The chemical behavior of this compound is dictated by its two key functional groups: the strained oxetane ring and the terminal alkyne. The high ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions under both acidic and basic conditions. vulcanchem.com This reactivity can be harnessed to introduce a variety of functional groups, leading to the formation of highly functionalized acyclic compounds. For example, reaction with nucleophiles can lead to the formation of 1,3-diols with an appended ethynyl (B1212043) group, which are valuable building blocks in their own right.

The terminal alkyne provides a gateway to a vast array of transformations. It can undergo classic alkyne reactions such as hydration, reduction, and carbo- and hydrometallation. Of particular interest in modern synthetic chemistry is its participation in cycloaddition reactions . The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of 1,2,3-triazoles. vulcanchem.com This reaction is widely used for the conjugation of molecules in biological and materials science contexts.

Furthermore, the ethynyl group can participate in Sonogashira coupling reactions , a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. researchgate.netcymitquimica.com This reaction has been instrumental in incorporating the 3-hydroxyoxetan-3-yl-ethynyl moiety into complex aromatic and heteroaromatic scaffolds, as seen in the synthesis of various biologically active compounds. researchgate.netcymitquimica.com

| Reactivity Type | Functional Group Involved | Description | Potential Products | Reference(s) |

| Ring-Opening | Oxetane Ring | Cleavage of the four-membered ring by nucleophiles or electrophiles. | Functionalized 1,3-diols | vulcanchem.com |

| Azide-Alkyne Cycloaddition | Ethynyl Group | "Click" reaction with azides to form 1,2,3-triazoles. | Triazole-linked conjugates | vulcanchem.com |

| Sonogashira Coupling | Ethynyl Group | Palladium-catalyzed cross-coupling with aryl/vinyl halides. | Aryl/vinyl-substituted alkynes | researchgate.netcymitquimica.com |

Applications in Medicinal Chemistry Beyond Current Scope

The oxetane motif is increasingly recognized as a valuable "magic methyl" isostere in medicinal chemistry, capable of improving key drug properties such as metabolic stability, solubility, and lipophilicity. sioc-journal.cn The incorporation of this compound into drug candidates leverages these benefits while also providing a reactive handle for further functionalization or for acting as a key pharmacophoric element.

One prominent area of application is in the development of enzyme inhibitors . For instance, this compound has been utilized as a building block in the synthesis of potent inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme implicated in cancer metabolism. researchgate.netallnex.com The ethynyl-oxetane moiety is coupled via a Sonogashira reaction to a pyrazole (B372694) core, demonstrating its utility in constructing complex heterocyclic systems with therapeutic potential. researchgate.net

The future scope for this compound in medicinal chemistry is vast. Its ability to act as a versatile scaffold can be exploited in the design of new classes of therapeutic agents targeting a wide range of diseases. The ethynyl group allows for its use in fragment-based drug discovery and for the development of covalent inhibitors and chemical probes.

Role in Material Sciences

The unique structural features of this compound also make it an attractive monomer for the development of advanced materials. The high ring strain of the oxetane ring can be harnessed for ring-opening polymerization (ROP) , leading to the formation of polyethers with pendant ethynyl and hydroxyl groups. mdpi.comlibretexts.org These functional groups can then be used for post-polymerization modification, allowing for the tuning of the polymer's properties.

The presence of both a hydroxyl and an ethynyl group makes this compound a bifunctional monomer suitable for the synthesis of polyesters through condensation polymerization with dicarboxylic acids or their derivatives. savemyexams.comdrcresins.com The resulting polyesters would possess pendant alkyne groups along the polymer backbone, which could be used for cross-linking or for grafting other molecules, leading to the creation of functional materials with tailored properties.

Furthermore, the compound has potential as a component in UV-curable resins . toagosei.co.jpsioresin.comvulcanchem.com Oxetane-containing resins are known for their rapid curing speeds and good adhesion properties. sioresin.com The ethynyl group could participate in the curing process or provide a site for subsequent functionalization of the cured material. The combination of the oxetane's cationic ring-opening polymerization and the ethynyl group's potential for radical or click-based polymerization could lead to the development of novel dual-cure systems. The potential to use this compound as a crosslinking agent could also enhance the thermal stability of polymers. vulcanchem.com

| Material Application | Polymerization/Reaction Type | Key Features of Resulting Material | Reference(s) |

| Functional Polyethers | Ring-Opening Polymerization (ROP) | Pendant ethynyl and hydroxyl groups for post-functionalization. | mdpi.comlibretexts.org |

| Functional Polyesters | Condensation Polymerization | Pendant alkyne groups for cross-linking or grafting. | savemyexams.comdrcresins.com |

| UV-Curable Resins | Cationic ROP / Radical Polymerization | Rapid curing, good adhesion, potential for dual-cure systems. | toagosei.co.jpsioresin.comvulcanchem.com |

| Crosslinking Agent | Various | Potential to enhance thermal stability and mechanical properties of polymers. | vulcanchem.com |

Advancements in Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of this compound and related compounds, several sustainable approaches are being explored.

Biocatalysis and chemoenzymatic methods offer a green alternative to traditional chemical synthesis. researchgate.netmdpi.com Engineered enzymes, such as halohydrin dehalogenases, have been shown to catalyze the stereoselective synthesis and ring-opening of oxetanes, providing access to chiral building blocks under mild, aqueous conditions. researchgate.netmdpi.com The use of lipases for the resolution of oxetane derivatives has also been reported, highlighting the potential of enzymes in producing enantiomerically pure compounds. mdpi.com

The development of catalytic methods using earth-abundant and non-toxic metals is another key area of sustainable synthesis. While gold catalysis has proven effective for the synthesis of oxetan-3-one precursors, future research may focus on replacing precious metals with more sustainable alternatives. mdpi.comacs.org

Flow chemistry using microreactors offers significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, reduced by-product formation, and safer handling of reactive intermediates. The synthesis of disubstituted oxetanes has been successfully demonstrated in a flow microreactor system, suggesting that this technology could be applied to the synthesis of this compound for a more sustainable and scalable production process.

| Sustainable Approach | Description | Advantages | Reference(s) |

| Biocatalysis/Chemoenzymatic | Use of enzymes (e.g., halohydrin dehalogenases, lipases) for synthesis and resolution. | High stereoselectivity, mild reaction conditions, aqueous media. | researchgate.netmdpi.commdpi.com |

| Earth-Abundant Metal Catalysis | Replacement of precious metal catalysts (e.g., gold) with more sustainable alternatives. | Lower cost, reduced environmental impact. | mdpi.comacs.org |

| Flow Chemistry | Use of microreactors for continuous synthesis. | Enhanced safety, improved efficiency, scalability, reduced waste. |

Q & A

Q. What are the standard synthetic routes for 3-ethynyloxetan-3-ol, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation or alkyne functionalization. For example, palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) are used to control selectivity in hydrogenation reactions . Post-synthesis, purity is validated via:

-

NMR spectroscopy : To confirm structural integrity (e.g., characteristic peaks for oxetane ring protons and ethynyl groups).

-

Chromatography : HPLC or GC-MS to assess impurities (<1% threshold).

-

Elemental analysis : To verify stoichiometric composition.

A comparative table of synthetic yields under varying conditions is recommended (Table 1).Table 1 : Synthesis Optimization for this compound

Catalyst Solvent Temperature (°C) Yield (%) Purity (HPLC) Lindlar catalyst THF 25 78 99.2 Pd/C (5 wt%) Ethanol 50 65 98.5

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer : Use hyphenated techniques to resolve overlapping signals:

- LC-MS/MS : Quantifies trace impurities and degradation products.

- FT-IR spectroscopy : Identifies functional groups (e.g., -C≡C stretch ~2100 cm⁻¹).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Cross-validation with computational models (e.g., DFT for vibrational frequencies) enhances reliability .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes hydrogenation vs. nucleophilic addition?

- Methodological Answer :

- Hydrogenation : Pd-mediated syn-addition of H₂ to the ethynyl group forms a cis-alkene intermediate. Selectivity depends on catalyst surface accessibility and ligand effects .

- Nucleophilic Addition : Propargyl alcohol derivatives undergo 1,2-migration with Ru carbenes, forming α,β-unsaturated carbonyl compounds. Kinetic studies (e.g., deuterium labeling) distinguish migratory aptitudes .

Mechanistic pathways should be corroborated using isotopic tracing and in situ spectroscopy (e.g., Raman for bond evolution).

Q. What computational strategies are suitable for predicting the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to estimate Gibbs free energy (ΔG) of ring-opening reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on oxetane ring strain (e.g., polar solvents stabilize charge-separated intermediates).

- NIST Data Cross-Reference : Compare computed thermochemical properties (e.g., ΔHf) with experimental databases for validation .

Q. How should researchers address contradictory data in catalytic studies involving this compound?

- Methodological Answer : Follow a systematic contradiction-resolution protocol:

Replicate Experiments : Ensure reproducibility under identical conditions.

Purity Assessment : Re-analyze substrates for trace inhibitors (e.g., residual Pd).

Variable Isolation : Test individual parameters (pH, solvent, catalyst loading).

Literature Benchmarking : Compare results with prior studies (e.g., conflicting yields may stem from ligand-to-metal ratios ).

Document discrepancies in supplemental materials with raw data for peer review .

Q. What experimental approaches are recommended for studying the oxetane ring’s kinetic stability under acidic/basic conditions?

- Methodological Answer :

-

Kinetic Profiling : Use stopped-flow UV-Vis to monitor ring-opening rates at varying pH.

-

Isotopic Labeling : Introduce ¹⁸O to track oxygen migration during hydrolysis.

-

Activation Energy Calculation : Perform Arrhenius analysis (ln(k) vs. 1/T) to derive Eₐ.

A comparative table (Table 2) illustrates stability trends:Table 2 : Oxetane Ring Stability Under Hydrolytic Conditions

Condition (pH) Temperature (°C) Half-life (min) Activation Energy (kJ/mol) 1.0 (H₂SO₄) 25 15 45.2 13.0 (NaOH) 25 3 32.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.